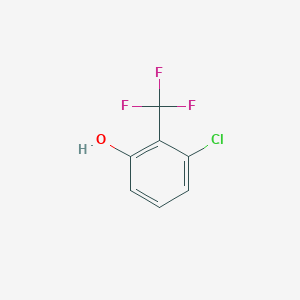

3-Chloro-2-(trifluoromethyl)phenol

Description

Contextual Significance of Halogenated Phenols in Contemporary Organic Chemistry

Halogenated phenols represent a crucial class of compounds in modern organic chemistry due to their versatile reactivity and wide-ranging applications. The presence of one or more halogen atoms on the phenol (B47542) ring significantly influences the molecule's electronic properties and reactivity. The hydroxyl (-OH) group is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions. openstax.org This inherent reactivity of the phenol ring is modulated by the presence of halogens.

Halogenation of phenols is a fundamental reaction that can lead to mono- or polysubstituted products depending on the reaction conditions. wikipedia.orgyoutube.com For instance, treating phenol with bromine in solvents of low polarity can yield monobromophenols, while using bromine water leads to the formation of 2,4,6-tribromophenol. youtube.com This controlled reactivity allows for the synthesis of a diverse array of chemical structures.

The resulting halogenated phenolic compounds serve as important building blocks in the synthesis of more complex molecules. They are utilized in the preparation of phenoxyacetic acids, some of which exhibit herbicidal and fungicidal properties. google.com Furthermore, they can react with aldehydes to form resinous condensation products, with the halogen atoms imparting fire-retardant characteristics to the resulting resins. google.com The ability to undergo further reactions, such as nucleophilic substitution of the halogen or oxidation of the phenol ring to quinones, adds to their synthetic utility. openstax.org The study of halogenated phenols, formed for instance during water treatment with chlorine dioxide, is also relevant in environmental chemistry. osti.gov

Academic Research Perspectives on the Chemical Compound within Trifluoromethylated Aromatics

The introduction of a trifluoromethyl (-CF3) group into an aromatic ring imparts unique and highly desirable properties to the molecule. Trifluoromethylated aromatic compounds are of considerable interest in numerous industrial fields, including pharmaceuticals, agrochemicals, and materials science. nih.govchemrxiv.org The -CF3 group is known for its high lipophilicity, strong electron-withdrawing nature, and characteristic size, which can significantly influence the biological activity of a molecule. nih.gov

Consequently, the development of efficient methods for aromatic trifluoromethylation is a major focus of modern chemical research. nih.govchemrxiv.org Strategies include copper-mediated cross-coupling reactions, deoxytrifluoromethylation of cyclohexanones, and reactions involving various trifluoromethylating agents like the Ruppert-Prakash reagent (TMSCF3). nih.govchemrxiv.orgorganic-chemistry.org

3-Chloro-2-(trifluoromethyl)phenol is situated within this important class of trifluoromethylated aromatics. Its molecular structure combines the features of a halogenated phenol with the distinct properties conferred by the trifluoromethyl group. The presence of the -CF3 group enhances its lipophilicity and reactivity, making it a valuable building block for synthesizing more complex organic molecules. Research in this area often focuses on leveraging this unique combination of functional groups for the creation of novel compounds with potential applications in medicinal chemistry and agrochemical development. nih.gov The synthesis of such molecules often requires specific precursors, with various trifluoromethylphenols serving as key starting materials for complex targets. google.com

Overview of Current and Future Research Directions for this compound

Current research involving this compound primarily centers on its application as a versatile chemical intermediate in organic synthesis. It serves as a foundational building block for constructing more elaborate molecules intended for the agrochemical and pharmaceutical industries. nih.gov For example, trifluoromethylphenols are precursors in the synthesis of various FDA-approved drugs. mdpi.com

Future research is likely to continue exploring the synthetic utility of this compound. The development of novel synthetic methodologies that utilize this compound could lead to more efficient pathways for producing complex, biologically active molecules. Its unique electronic and steric properties make it an interesting substrate for developing new catalytic reactions and for investigating reaction mechanisms. As a building block, it holds potential for the synthesis of novel compounds studied for their biological activities. The ongoing exploration into trifluoromethylated compounds suggests that derivatives of this compound will continue to be targets of scientific investigation.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 106877-34-3 |

| Molecular Formula | C₇H₄ClF₃O |

| Molecular Weight | 196.55 g/mol |

| Appearance | Not specified |

| Purity | ≥98% |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMFOMTYQPDJBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801296199 | |

| Record name | 3-Chloro-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106877-34-3 | |

| Record name | 3-Chloro-2-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106877-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Development for 3 Chloro 2 Trifluoromethyl Phenol

Established Synthetic Routes to Substituted Trifluoromethylphenols

The synthesis of molecules like 3-Chloro-2-(trifluoromethyl)phenol often relies on foundational reactions that allow for the precise introduction of halogen and trifluoromethyl groups onto a phenolic structure.

Direct Halogenation and Trifluoromethylation of Phenolic Precursors

The direct functionalization of phenol (B47542) and its derivatives is a primary strategy for synthesizing substituted phenols. The phenolic hydroxyl group is highly activating, making the aromatic ring susceptible to electrophilic substitution.

Direct Halogenation: The halogenation of phenols, such as chlorination or bromination, readily occurs, often leading to poly-substituted products due to the strong activating nature of the hydroxyl group. wikipedia.orgyoutube.com The reaction can produce both ortho- and para-substituted derivatives. wikipedia.org To achieve mono-substitution, milder reaction conditions are necessary, such as using solvents with low polarity like chloroform (B151607) or carbon disulfide at low temperatures. youtube.com For the synthesis of this compound, one approach involves the electrophilic substitution of a phenol derivative with a chlorinating agent, like chlorine gas in the presence of a Lewis acid such as ferric chloride (FeCl₃), to introduce the chlorine atom at the desired position.

Direct Trifluoromethylation: Introducing a trifluoromethyl (-CF₃) group directly onto a phenol ring is a more complex challenge. One established method involves the use of trifluoromethylating reagents like (CF₃)₂Hg or CF₃I in the presence of copper catalysts. More recent developments have focused on oxidative trifluoromethylation. For instance, a silver-mediated direct O-trifluoromethylation of unprotected phenols using Me₃SiCF₃ (Ruppert-Prakash reagent) as the CF₃ source has been demonstrated to be highly efficient. nih.gov Biocatalytic approaches have also emerged, utilizing a laccase enzyme to generate a phenol radical cation that then reacts with a CF₃ radical source. repec.org

A general synthesis for this compound can involve a Friedel-Crafts acylation followed by a halogenation reaction, often requiring catalysts like aluminum chloride (AlCl₃) and solvents such as dichloromethane (B109758) (CH₂Cl₂).

Hydrolysis and Derivatization Approaches from Substituted Aryl Halides

An alternative to direct functionalization of phenols is the synthesis starting from appropriately substituted aryl halides, which are then converted to the corresponding phenol.

Hydrolysis of Aryl Halides: Historically, industrial processes like the Dow process (using a strong base) and the Raschig–Hooker process (using steam) were used to hydrolyze chlorobenzene (B131634) to phenol. wikipedia.org However, these methods often have drawbacks related to cost and waste disposal. wikipedia.org

Modern methods often employ transition-metal catalysis. Palladium-catalyzed hydroxylation of aryl halides using a weak base like carbonate has proven effective and tolerant of various functional groups. organic-chemistry.org Similarly, copper-catalyzed systems, for example using CuI with 8-hydroxyquinoline (B1678124) as a ligand, can facilitate the hydroxylation of aryl iodides. organic-chemistry.org Boric acid has also been utilized as a hydroxide (B78521) source in palladium-catalyzed conversions of aryl halides to phenols. chemistryviews.org These methods provide pathways to synthesize phenols from a wide range of (hetero)aryl halides under relatively mild conditions. organic-chemistry.orgchemistryviews.org

| Catalyst System | Aryl Halide | Hydroxide Source | Conditions | Outcome | Reference |

| Pd₂(dba)₃ / Biphenylphosphine | Aryl bromides and chlorides | KOH | 1,4-dioxane/H₂O, 100°C | High yields of corresponding phenols | beilstein-journals.org |

| Pd/PANI | Aryl bromides and iodides | KOH | Aqueous 1,4-dioxane, 100°C | Good yields of corresponding phenols | beilstein-journals.org |

| CuI / 8-hydroxyquinoline | Aryl iodides | KOH | Mixed solvent, 100°C | Good yields of a broad range of phenols | organic-chemistry.org |

| Pd(OAc)₂ / t-BuBrettPhos | Aryl chlorides and bromides | B(OH)₃ | NMP, 80°C | Good to excellent yields of phenols | chemistryviews.org |

| Cu(acac)₂ / Ligand | (Hetero)aryl halides | Base | Various | Very good yields of phenols and hydroxylated heteroarenes | organic-chemistry.org |

Multi-Component and Cascade Reaction Strategies for Phenol Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single step, offer an efficient route to complex molecules. frontiersin.org While not a direct route to simple phenols, MCRs can be used to construct complex phenolic structures. For instance, iron(III) salts can promote the condensation of aldehydes and electron-rich phenols with alkenes to form benzopyrans through an ortho-quinone methide intermediate. nih.gov This highlights the potential for convergent synthesis strategies where a phenol is a key building block in a more complex, one-pot transformation. frontiersin.orgnih.gov Classical MCRs like the Hantzsch, Biginelli, and Ugi reactions further exemplify the power of this approach in generating molecular diversity from simple starting materials. frontiersin.orgnih.gov

Advanced and Green Synthetic Protocols

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for synthesizing fluorinated phenols.

Catalytic Approaches for Selective Chlorination and Trifluoromethylation

The development of advanced catalytic systems is crucial for achieving high selectivity in halogenation and trifluoromethylation reactions, minimizing the formation of unwanted byproducts.

Catalytic Chlorination: Selective chlorination of phenols can be challenging. However, the use of specific catalysts can direct the halogenation to the desired position. While the literature reviewed here focuses more on subsequent functionalization, the principles of catalytic control are paramount.

Catalytic Trifluoromethylation: Copper-catalyzed trifluoromethylation reactions have shown significant promise. For example, the combination of a copper catalyst and a suitable ligand can promote the trifluoromethylation of aryl and alkyl bromides using Ruppert-Prakash type reagents. organic-chemistry.org Light-mediated transformations have also emerged as a powerful tool in this area. organic-chemistry.org Furthermore, silver-mediated oxidative trifluoromethylation provides a direct route to aryl trifluoromethyl ethers from phenols. nih.govmdpi.com

| Reaction Type | Catalyst/Reagent | Substrate | Key Features | Reference |

| Oxidative Trifluoromethylation | Laccase / Langlois' or Baran's reagent | Unprotected phenols | Biocatalytic, mild conditions, tolerates various functional groups | repec.org |

| Oxidative O-Trifluoromethylation | Silver triflate / Me₃SiCF₃ | Phenols, heteroaromatic alcohols | Straightforward, mild conditions | mdpi.com |

| Cross-Coupling | Copper catalyst / Light | Aryl/Alkyl bromides | Uses Ruppert-Prakash reagents, enables late-stage functionalization | organic-chemistry.org |

| Decarboxylative Trifluoromethylation | AgNO₃ / K₂S₂O₈ | Aliphatic carboxylic acids | Good yield, wide functional group compatibility | organic-chemistry.org |

Novel Reagents and Reaction Conditions for O-Trifluoromethylation of Phenols

The synthesis of aryl trifluoromethyl ethers (ArOCF₃) is of significant interest, and numerous novel reagents and conditions have been developed for the O-trifluoromethylation of phenols. Direct O-trifluoromethylation is challenging due to the nature of the oxygen atom. cas.cn

One innovative two-step approach involves the conversion of phenols to aryl xanthates, which are then treated with reagents like XtalFluor-E in the presence of an oxidant to form the desired trifluoromethyl ethers under mild conditions. nih.govberkeley.edu This method is notable for its use of easily handled reagents and tolerance for heterocyclic structures. nih.govberkeley.edu

Another strategy is a two-step sequence involving O-carboxydifluoromethylation of a phenol followed by a silver-catalyzed decarboxylative fluorination using SelectFluor II. cas.cnacs.orgacs.org This method utilizes readily available and inexpensive reagents. cas.cnacs.orgacs.org

Electrophilic trifluoromethylating reagents have also been developed. Umemoto's oxonium reagent can trifluoromethylate phenols in the presence of a base at low temperatures. mdpi.com Togni's hypervalent iodine reagents are another class of electrophilic CF₃ sources. mdpi.com

| Reagent/Method | Description | Key Advantage | Reference |

| XtalFluor-E / TCCA or NFSI | Two-step O-trifluoromethylation via aryl xanthates. | Mild reaction conditions, tolerates heteroaromatics. | nih.govberkeley.edu |

| Sodium bromodifluoroacetate / SelectFluor II | Two-step O-trifluoromethylation via O-carboxydifluoromethylation and decarboxylative fluorination. | Utilizes accessible and inexpensive reagents. | cas.cnacs.orgacs.org |

| Umemoto's oxonium reagent | Electrophilic trifluoromethylation of phenols. | High yields, but requires in situ generation at low temperatures. | mdpi.com |

| Togni's hypervalent iodine reagents | Electrophilic trifluoromethylation of phenols. | Provides an alternative electrophilic CF₃ source. | mdpi.com |

| Ruppert-Prakash reagent (Me₃SiCF₃) / Silver salt | Oxidative trifluoromethylation of phenols. | Direct synthesis of aryl trifluoromethyl ethers. | cas.cn |

Environmentally Benign Synthetic Processes and Solvent Selection

The push towards "green chemistry" has profoundly influenced the synthesis of specialty chemicals like this compound. A primary focus of this initiative is the selection of solvents, moving away from those that are hazardous to health and the environment.

Historically, solvents such as N,N-dimethylformamide (DMF) were common in related syntheses due to their high polarity and boiling points. However, DMF is now recognized as a substance with significant reproductive toxicity, making its use in future industrial applications potentially untenable google.com. The difficulty in separating DMF from products and aqueous waste streams, which often necessitates incineration, further detracts from its economic and environmental viability google.com.

Modern approaches prioritize the use of safer, more sustainable alternatives. Research into the synthesis of analogous halogenated phenols has identified several promising directions:

Alternative Dipolar Aprotic Solvents: N,N-dimethylacetamide (DMA) has been used as a substitute for DMF in the synthesis of related chloro-phenols, offering a similar solvent profile but with a different safety and environmental impact that must be considered google.com.

Low-Polarity Solvents: The use of low-polarity solvents, such as toluene, can be advantageous. In certain reactions, like nucleophilic aromatic substitutions, these solvents can help mitigate the strong electron-withdrawing effects of the trifluoromethyl group, thereby influencing reaction pathways and selectivity .

Deep Eutectic Solvents (DES): A more advanced green chemistry approach involves the use of Natural Deep Eutectic Solvents (NADES). These systems, often composed of natural and biodegradable components like choline (B1196258) chloride and urea, have been successfully employed in the bioreduction of related trifluoromethyl-substituted ketones nih.gov. Their low toxicity, biodegradability, and potential for recycling make them an attractive area of research for the synthesis of this compound.

Solvent-Free Conditions: Eliminating organic solvents entirely represents a significant step forward. Techniques such as using ultrasound irradiation in the presence of only water as a reagent have been developed for related compounds like 3-chloro-1,2-propanediol, resulting in a simple, inexpensive, and waste-free process researchgate.net. Exploring such solvent-free methodologies is a key goal for future synthetic routes.

The following table provides a comparative overview of solvent selection philosophies:

| Solvent Category | Example(s) | Rationale & Considerations |

| Traditional Hazardous | N,N-dimethylformamide (DMF) | High polarity, effective for many reactions but significant reproductive toxicity and difficult to remove from waste streams. google.com |

| Alternative Aprotic | N,N-dimethylacetamide (DMA) | Similar properties to DMF, used as a potential replacement in some syntheses. google.com |

| Low-Polarity | Toluene | Can reduce undesirable electronic effects from substituents like -CF3 and is easier to recycle. |

| Green Solvents | Deep Eutectic Solvents (DES) | Low toxicity, biodegradable, and can enhance reaction efficiency and substrate solubility. nih.gov |

| Solvent-Free | Ultrasound/Water | Eliminates organic solvent waste, reduces energy consumption, and simplifies product workup. researchgate.net |

Regioselective Synthesis and Isomer Control

The inherent electronic properties of the substituents and the starting material guide the reaction's regioselectivity. The trifluoromethyl group (-CF3) is a meta-directing group in electrophilic aromatic substitution, a key factor that must be managed in multi-step syntheses google.com.

Several strategies are employed to achieve the desired 1,2,3-substitution pattern:

Directed Chlorination of Phenols: A significant challenge is controlling the chlorination of a phenol ring, which is highly activated towards electrophilic substitution. Uncontrolled reactions can lead to a mixture of ortho- and para-substituted products mdpi.com. Research has shown that using specific catalyst systems can direct the chlorination. For instance, the chlorination of phenols with sulphuryl chloride (SO2Cl2) in the presence of various sulfur-containing catalysts can significantly enhance the selectivity for a particular isomer mdpi.com. While often aimed at para-selectivity, understanding these mechanisms allows for fine-tuning conditions to favor the desired isomer.

Multi-step Synthetic Sequences: A common industrial approach involves a carefully planned sequence of reactions. One potential pathway involves a Friedel-Crafts acylation followed by halogenation . The order of these steps is crucial for directing the substituents to the correct positions.

Catalyst-Controlled Cross-Coupling: For syntheses involving the formation of C-C or C-heteroatom bonds, the choice of catalyst is critical for regioselectivity. For example, palladium catalysts paired with specific phosphine (B1218219) ligands, such as the Pd(OAc)2/XPhos system, have been noted for their ability to enhance regioselectivity in cross-coupling reactions, minimizing side reactions at undesired positions .

The table below summarizes key approaches to controlling isomer formation.

| Method | Key Principle | Example Reagents/Catalysts | Desired Outcome |

| Directed Electrophilic Halogenation | Utilizing catalysts to overcome the natural directing effects of the hydroxyl group on the phenol ring. | Sulphuryl chloride (SO2Cl2) with dialkyl sulphide catalysts. mdpi.com | Preferential chlorination at a specific position relative to existing groups. |

| Sequential Substitution | Introducing groups in a specific order to leverage their inherent directing effects. | Friedel-Crafts acylation followed by halogenation, or vice-versa. google.com | Stepwise construction of the molecule to ensure correct placement of -Cl and -CF3 groups. |

| Catalyst-Directed Cross-Coupling | Employing advanced catalyst systems that selectively facilitate bond formation at the desired carbon atom. | Pd(OAc)2/XPhos systems. | High regioselectivity in reactions forming the aromatic core, preventing isomer formation. |

Process Optimization and Scalability for Industrial Synthesis

Translating a laboratory synthesis into a large-scale, economically viable industrial process requires rigorous optimization and consideration of scalability. A procedure that works well on a gram scale may be impractical or unsafe for commercial production google.com.

Key areas of focus for the industrial synthesis of this compound include:

Avoiding Hazardous Reagents: Certain laboratory-scale reagents are unsuitable for industrial use. For example, the use of sulfur tetrafluoride (SF4) for trifluoromethylation is difficult to handle on a large scale, necessitating the development of alternative synthetic routes for commercial production google.com.

Improving Reaction Efficiency: Process optimization aims to maximize yield while minimizing reaction time and energy consumption. For the synthesis of a structurally similar intermediate, 2-chloro-4-trifluoromethylphenol, older methods were criticized for long reaction times and low yields. Newer, optimized processes were developed to address these shortcomings, making the synthesis more feasible for producing agrochemicals like fomesafen (B1673529) patsnap.com.

Real-Time Reaction Monitoring: A key optimization technique is the use of in-situ analytical methods, such as infrared (IR) spectroscopy. By monitoring the reaction progress in real-time, operators can dynamically adjust parameters like temperature or pH to maintain optimal conditions, identify the formation of intermediates, and ensure the reaction goes to completion, thereby maximizing yield and purity .

Catalyst Scalability and Robustness: The catalyst is often a critical component of the process. For an industrial process to be successful, the catalyst must not only be highly effective but also be producible in large quantities. In the development of a commercial process for a related chlorinated phenol, researchers successfully scaled up the synthesis of a key catalyst to a 6 kg batch for testing at the commercial level, demonstrating the feasibility of the process for large-scale manufacturing mdpi.com.

The following table outlines parameters that are typically adjusted during process optimization for industrial-scale synthesis.

| Parameter | Objective | Example of Optimization | Impact on Scalability |

| Reaction Time | Reduce batch cycle time to increase plant throughput. | Develop a more active catalyst system to shorten reaction from 24 hours to 8 hours. patsnap.com | Increases production capacity and lowers operational costs. |

| Temperature/Pressure | Operate under the mildest conditions possible to save energy and improve safety. | Identify a catalyst that functions efficiently at 80°C instead of 150°C. | Reduces energy costs and the need for specialized high-pressure equipment. |

| Catalyst Loading | Minimize the amount of expensive catalyst needed per batch. | Achieve 95% yield with 0.1 mol% catalyst instead of 1.0 mol%. mdpi.com | Lowers raw material costs and reduces catalyst-related impurities in the final product. |

| Yield & Purity | Maximize the amount of pure product obtained from the starting materials. | Use in-situ monitoring to precisely control reagent addition and reaction endpoint. | Improves economic efficiency and reduces the burden and cost of downstream purification. |

Chemical Reactivity, Mechanistic Investigations, and Transformation Pathways of 3 Chloro 2 Trifluoromethyl Phenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The phenolic ring of 3-chloro-2-(trifluoromethyl)phenol is subject to electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. The reactivity and orientation of these substitutions are significantly influenced by the existing substituents: the hydroxyl (-OH), chloro (-Cl), and trifluoromethyl (-CF3) groups.

The hydroxyl group is a powerful activating group and an ortho-, para-director, meaning it increases the rate of reaction and directs incoming electrophiles to the positions ortho and para to it. byjus.com Conversely, the chloro and trifluoromethyl groups are deactivating groups due to their electron-withdrawing nature. The trifluoromethyl group, in particular, is strongly deactivating. The chloro group, while deactivating, is also an ortho-, para-director. libretexts.org

In this compound, the interplay of these effects governs the outcome of electrophilic substitution. The hydroxyl group activates the ring, making substitution possible, while the deactivating groups modulate this reactivity. The directing effects of the hydroxyl and chloro groups are synergistic to some extent. The position meta to both the chloro and trifluoromethyl groups (the 5-position) is electronically favored for electrophilic attack.

Common electrophilic aromatic substitution reactions for phenols include:

Nitration: Treatment with dilute nitric acid can introduce a nitro group (-NO2) onto the ring. byjus.com For this compound, this would likely occur at the 5-position.

Halogenation: Reaction with halogens, such as bromine in a non-polar solvent, can lead to the substitution of one or more hydrogen atoms with halogen atoms. byjus.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, onto the aromatic ring. wikipedia.org However, the deactivating nature of the chloro and trifluoromethyl groups can make these reactions challenging for this compound.

Nucleophilic Substitution Reactions Involving the Chloro Group and Phenolic Hydroxyl

Nucleophilic substitution reactions on the aromatic ring of this compound are generally difficult due to the high electron density of the benzene (B151609) ring. However, under specific conditions, these reactions can occur.

The chloro group can be replaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. This is facilitated by the presence of the electron-withdrawing trifluoromethyl group, which can stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.org For example, reaction with a strong nucleophile like sodium methoxide (B1231860) could potentially replace the chlorine with a methoxy (B1213986) group. The use of low-polarity solvents can help reduce the electron-withdrawing effects of the CF3 group during such reactions.

The phenolic hydroxyl group can also participate in nucleophilic reactions. As a weak acid, it can be deprotonated by a base to form a phenoxide ion. wikipedia.org This phenoxide is a much stronger nucleophile and can react with electrophiles. For instance, the sodium salt of a trifluoromethylphenol can react with 3-chloro-l-bromopropylbenzene, where the phenoxide preferentially displaces the bromo group to form an ether linkage. google.com

Oxidative and Reductive Transformations of this compound

Oxidative Transformations:

Phenols can be oxidized to form various products, including quinones. libretexts.org For this compound, oxidation with a strong oxidizing agent like potassium permanganate (B83412) (KMnO4) could potentially lead to the formation of a corresponding quinone derivative. The presence of the electron-withdrawing groups might influence the ease of oxidation.

Reductive Transformations:

Reduction of this compound can target either the aromatic ring or the substituents. Catalytic hydrogenation, for instance, could potentially reduce the benzene ring to a cyclohexyl ring, although this typically requires harsh conditions. More commonly, reductive reactions might involve the substituents. For example, the chloro group could be removed via hydrogenolysis. The trifluoromethyl group is generally very stable and resistant to reduction.

Coupling Reactions for the Construction of Complex Molecular Architectures

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from simpler precursors. This compound can participate in such reactions, primarily through its chloro substituent.

Suzuki Coupling: This reaction pairs an organoboron compound with an organic halide. This compound could be coupled with a boronic acid in the presence of a palladium catalyst and a base to form a biaryl compound. acs.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. This compound could be reacted with an amine in the presence of a palladium catalyst and a base to yield an N-aryl derivative.

The efficiency and regioselectivity of these coupling reactions can be influenced by the choice of catalyst, ligands, and reaction conditions. For instance, the use of specific phosphine (B1218219) ligands like XPhos can enhance the regioselectivity of cross-coupling reactions.

A novel three-component coupling strategy has been developed that formally inserts an oxygen atom into a Suzuki-Miyaura transformation to produce diaryl ethers. acs.orgacs.org This method involves the in situ generation of an aryl borate (B1201080) intermediate through oxidation, which then couples with the aryl halide. acs.orgacs.org

Reaction Kinetics and Mechanistic Elucidation of Key Transformations

The study of reaction kinetics provides valuable insights into the mechanisms of chemical transformations. For reactions involving this compound, kinetic profiling can be achieved by monitoring the reaction progress over time, for instance, using in-situ infrared (IR) spectroscopy to identify intermediates and adjust reaction parameters like temperature and pH dynamically.

For nucleophilic substitution reactions, the rate law can help determine the mechanism. For example, if the rate of reaction is found to be dependent only on the concentration of the aryl halide, it suggests a first-order process, which could be consistent with an SN1-type mechanism under certain conditions, though SNAr is more common for aryl halides. chegg.com

The mechanism of trifluoromethylation reactions using reagents like TMSCF3 has been studied in detail using techniques such as stopped-flow NMR and IR. nih.gov These studies have revealed complex anionic chain reactions where product alkoxides and the CF3- anion act as chain carriers. nih.gov The kinetics can be influenced by the initiator, the silyl (B83357) reagent, and even trace inhibitors. nih.gov

Stability Profile of this compound under Varied Chemical Conditions (e.g., Acidic, Basic, Thermal)

Acidic and Basic Conditions:

The stability of the trifluoromethyl group on an aromatic ring has been investigated under both acidic and basic conditions. rsc.org Generally, the C-F bond is very strong, making the trifluoromethyl group quite stable. researchgate.net However, under harsh basic conditions, hydrolysis of the CF3 group can occur. researchgate.net The phenolic hydroxyl group imparts acidic character to the molecule, with an estimated pKa of around 8-9, making it more acidic than phenol (B47542) itself due to the electron-withdrawing effects of the chloro and trifluoromethyl groups. In strongly acidic solutions, the phenolic oxygen can be protonated. wikipedia.org

Thermal Stability:

The thermal stability of this compound is expected to be relatively high. The presence of the trifluoromethyl group often enhances thermal stability. However, at very high temperatures, thermal decomposition can occur, potentially leading to the release of irritating gases and vapors. fishersci.com

Investigation of Degradation Pathways and Intermediate Formation

The degradation of halogenated and fluorinated aromatic compounds is an area of significant environmental and toxicological interest. While specific degradation pathways for this compound are not extensively detailed in the provided results, general principles of phenol and chlorinated aromatic degradation can be applied.

Microbial degradation is a key pathway for the breakdown of such compounds in the environment. For instance, some bacteria can degrade 2-(trifluoromethyl)phenol (B147641) by first hydroxylating it to 3-trifluoromethyl-catechol, followed by meta-cleavage of the aromatic ring. researchgate.net A similar initial hydroxylation step could be envisioned for this compound.

The degradation of chlorobenzoates has been shown to proceed via the formation of chlorocatechols as intermediates. nih.gov It is plausible that the degradation of this compound could involve the formation of a chlorinated and fluorinated catechol intermediate. The subsequent steps would likely involve ring cleavage and further breakdown.

The detection of intermediates is crucial for elucidating degradation pathways. Techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are invaluable for identifying these transient species. researchgate.net

Computational Chemistry and Theoretical Modeling of 3 Chloro 2 Trifluoromethyl Phenol

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic structure of 3-Chloro-2-(trifluoromethyl)phenol is significantly influenced by its substituent groups. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding its reactivity. The HOMO represents the molecule's capacity to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's excitability and chemical reactivity. ijaemr.com A smaller gap suggests that the molecule can be more easily excited. ijaemr.com

Theoretical calculations, such as those using Density Functional Theory (DFT) with the B3LYP functional, are commonly employed to determine these orbital energies. ijaemr.comnih.gov For a related compound, phenol (B47542), the HOMO-LUMO energy gap has been calculated to be 0.21584 eV using the B3LYP/6-311++G(2df,2p) basis set, indicating good reactivity. ijaemr.com The analysis of the isodensity surface plots of molecular orbitals reveals the localization of these frontier orbitals. In phenol, the LUMO surfaces are well-localized within the benzene (B151609) ring. ijaemr.com Similar analyses for this compound would elucidate the specific contributions of the chloro and trifluoromethyl groups to its electronic properties.

Molecular Geometry, Conformational Analysis, and Tautomerism Studies

The three-dimensional arrangement of atoms and the potential for different spatial orientations (conformations) are fundamental to the chemical behavior of this compound. Computational methods are invaluable for determining the most stable molecular geometry and exploring its conformational landscape.

Conformational analysis of similar molecules, such as those containing a trifluoromethyl group on a phenyl ring, has been performed using DFT. researchgate.net These studies have revealed that the trifluoromethyl group can exhibit rotational disorder in the solid state. researchgate.net For this compound, a key aspect of its conformational analysis would be the orientation of the hydroxyl group relative to the trifluoromethyl and chlorine substituents. Intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atoms of the trifluoromethyl group could influence the preferred conformation.

Tautomerism, the interconversion between structural isomers, is also a relevant consideration for phenolic compounds. While the enol form (the phenolic structure) is typically dominant, the potential for keto-enol tautomerism exists. Computational studies can predict the relative energies of these tautomers to determine their equilibrium populations. For instance, studies on other Schiff base derivatives have explored the conformational space of both E- and Z- geometrical isomers of enol-imine and keto-amine tautomers using DFT calculations. researchgate.net

Reactivity Prediction and Reaction Mechanism Elucidation via Quantum Chemical Methods (e.g., DFT, TD-DFT, MESP)

Quantum chemical methods are powerful tools for predicting the reactivity of this compound and elucidating the mechanisms of its reactions.

Reactivity Prediction: The presence of the electron-withdrawing trifluoromethyl and chlorine groups significantly impacts the molecule's reactivity. These groups enhance the acidity of the phenolic proton and direct electrophilic substitution reactions. The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For phenol, the MEP analysis provides information about its shape, size, and charge density distribution. ijaemr.com A similar analysis for this compound would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions, offering insights into its reactive sites.

Reaction Mechanism Elucidation: Quantum chemical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to model reaction pathways and calculate activation energies. nih.govacs.org This allows for a detailed understanding of reaction mechanisms. For instance, in the context of phenol toxicity, computational models have been used to study the formation of phenoxyl radicals. nih.govacs.org For this compound, these methods could be applied to investigate various reactions, such as oxidation, reduction, and substitution.

For example, the oxidation of phenols can lead to the formation of quinones. Computational modeling could elucidate the mechanism of this transformation for this compound. Similarly, understanding nucleophilic aromatic substitution reactions would benefit from theoretical studies that map out the reaction coordinates and identify transition states.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which is invaluable for the identification and characterization of this compound.

NMR Chemical Shifts: Predicting ¹H and ¹⁹F NMR chemical shifts is a common application of computational chemistry. mdpi.comrsc.orgresearchgate.net DFT calculations, often combined with machine learning approaches, can provide highly accurate predictions. mdpi.com For fluorinated compounds, ¹⁹F NMR is particularly informative. rsc.org The chemical shift of the trifluoromethyl group is sensitive to its local electronic environment. nih.gov Computational methods can model these effects, aiding in the interpretation of experimental spectra. For instance, a predicted ¹⁹F chemical shift for a trifluoromethyl group is around -60 ppm.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of molecules by calculating their vibrational frequencies. DFT methods are commonly used for this purpose. ijaemr.com For phenol, DFT calculations have been shown to reproduce experimental vibrational frequencies reasonably well. ijaemr.com A similar study on this compound would help in assigning the observed vibrational bands to specific molecular motions, such as the O-H stretch, C-Cl stretch, and C-F stretches.

Electronic Transitions: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The transition from the HOMO to the LUMO is often the lowest energy transition observed in the UV-Vis spectrum. ijaemr.com

Theoretical pKa Determination and Acidity Modeling for Phenolic Compounds

The acidity of the phenolic hydroxyl group is a key chemical property of this compound. Computational methods provide a powerful means to predict the pKa value, which is a measure of acidity. The presence of the strong electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups is expected to significantly increase the acidity of the phenol, resulting in a lower pKa value compared to unsubstituted phenol.

Several computational approaches exist for pKa determination. torvergata.it A common method involves calculating the Gibbs free energy change for the deprotonation reaction in solution. researchgate.net This is often done using a thermodynamic cycle that separates the process into gas-phase deprotonation and solvation energies of the species involved. torvergata.it

DFT calculations, particularly with functionals like CAM-B3LYP and B3LYP, combined with a solvation model such as the Solvation Model based on Density (SMD) or the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), have been shown to provide accurate pKa predictions for substituted phenols. torvergata.itresearchgate.net The inclusion of explicit water molecules in the computational model can further improve the accuracy of the calculated pKa values. torvergata.itresearchgate.net For a series of substituted phenols, a computational protocol using DFT with two explicit water molecules and the CAM-B3LYP functional with the 6-311G+dp basis set and the SMD solvation model has yielded a mean absolute error of 0.3 pKa units. torvergata.itresearchgate.net

The electrostatic potential at the atoms of the hydroxyl group has also been shown to correlate linearly with the experimental gas-phase acidities of substituted phenols. researchgate.net These theoretical models allow for the systematic investigation of the effect of different substituents on the acidity of phenolic compounds.

Intermolecular Interactions and Solvation Effects

Understanding the intermolecular interactions and solvation effects of this compound is crucial for predicting its physical properties and behavior in different environments.

Intermolecular Interactions: The presence of the hydroxyl, chloro, and trifluoromethyl groups allows for a variety of intermolecular interactions. Hydrogen bonding is a significant interaction, where the hydroxyl group can act as both a hydrogen bond donor and acceptor. The fluorine atoms of the trifluoromethyl group can also participate in weaker C-H...F hydrogen bonds. researchgate.net

Furthermore, halogen bonding, where the chlorine atom acts as an electrophilic region (a σ-hole), can occur. The trifluoromethyl group can also engage in fluorine-specific interactions, such as C-F...π and C-F...F-C interactions. researchgate.net Computational methods, such as Atoms in Molecules (AIM) and Natural Bonding Orbital (NBO) analyses, can be used to characterize and quantify these weak interactions. researchgate.net

Solvation Effects: The solubility and reactivity of this compound are heavily influenced by its interactions with solvent molecules. The trifluoromethyl group generally increases lipophilicity, which affects the compound's solubility in various solvents.

Computational solvation models are used to account for the effect of the solvent on the molecule's properties. Continuum solvation models, such as PCM and SMD, treat the solvent as a continuous dielectric medium. torvergata.it These models are essential for accurate predictions of properties like pKa and reaction energetics in solution. torvergata.itresearchgate.net For more detailed studies, explicit solvent models, where individual solvent molecules are included in the calculation, can be employed to study specific solvent-solute interactions. torvergata.itresearchgate.net

Advanced Quantum Chemical Methodologies and Basis Set Selection

The accuracy of computational predictions for this compound depends critically on the chosen quantum chemical methodology and basis set.

Advanced Quantum Chemical Methodologies: Density Functional Theory (DFT) is a widely used method for studying molecular systems. nih.gov It offers a good balance between computational cost and accuracy. Various DFT functionals are available, each with its strengths and weaknesses. Hybrid functionals like B3LYP and long-range corrected functionals like CAM-B3LYP are often employed for studying organic molecules. nih.govtorvergata.it For higher accuracy, especially for reaction energies and non-covalent interactions, double-hybrid functionals or wave function-based methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory can be used, though at a significantly higher computational cost. nih.gov

Basis Set Selection: A basis set is a set of mathematical functions used to construct the molecular orbitals. uomustansiriyah.edu.iqwikipedia.org The choice of basis set affects the accuracy and cost of the calculation. uomustansiriyah.edu.iq Minimal basis sets, like STO-3G, are computationally inexpensive but provide only qualitative results. wikipedia.org

For more accurate calculations, split-valence basis sets, such as the Pople-style 6-31G* or 6-311G**, are commonly used. nih.govmit.edu These basis sets allow for more flexibility in describing the valence electrons. mit.edu The addition of polarization functions (e.g., d-functions on heavy atoms, denoted by *) and diffuse functions (e.g., + or ++ in the basis set name) is crucial for accurately describing anisotropic electron distributions and weakly bound electrons, respectively. torvergata.itresearchgate.net

For high-accuracy calculations, correlation-consistent basis sets, such as the aug-cc-pVDZ or aug-cc-pVTZ, are often preferred. researchgate.net The "aug" indicates the presence of diffuse functions. The choice of basis set should be appropriate for the property being calculated and the atoms involved. For molecules containing fluorine, a basis set that can adequately describe its high electronegativity and the polarization of its electron density is essential. researchgate.net

The selection of an appropriate combination of a theoretical method and a basis set is a compromise between desired accuracy and available computational resources. umich.edu Best-practice guidelines often recommend specific combinations for different types of calculations, such as geometry optimizations, energy calculations, and prediction of spectroscopic properties. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Chloro 2 Trifluoromethyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-Chloro-2-(trifluoromethyl)phenol, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information on the aromatic protons. The chemical shifts and coupling patterns are indicative of the substitution pattern on the benzene (B151609) ring. For the related compound 2-(trifluoromethyl)phenol (B147641), the proton signals appear at δ 7.50 (d, J = 7.8 Hz, 1H), 7.38 (t, J = 7.8 Hz, 1H), and 6.95 (t, J = 7.8 Hz, 2H) in CDCl₃. rsc.org The hydroxyl proton typically appears as a broad singlet. rsc.org

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. In a related trifluoromethylphenol, the carbon attached to the trifluoromethyl group shows a characteristic quartet due to coupling with the fluorine atoms, with a large coupling constant (J ≈ 270 Hz). rsc.org The carbon bearing the hydroxyl group is also identifiable, as are the other aromatic carbons, with their chemical shifts influenced by the electron-withdrawing nature of the chloro and trifluoromethyl groups. For 2-(trifluoromethyl)phenol, the carbon signals are observed at δ 154.50 (q, J = 1.8 Hz), 133.39, 126.72 (q, J = 4.8 Hz), 124.30 (q, J = 270 Hz), 119.88, 117.91, and 116.69 (q, J = 30 Hz) in CDCl₃. rsc.org

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for confirming the presence and electronic environment of the trifluoromethyl group. A single sharp peak is expected for the -CF₃ group. For instance, the ¹⁹F NMR spectrum of 2-(trifluoromethyl)phenol in CDCl₃ shows a singlet at δ -61.16 ppm. rsc.org A predicted ¹⁹F NMR chemical shift for this compound is approximately -60 ppm.

Table 1: Predicted and Comparative NMR Data

| Nucleus | Predicted/Comparative Chemical Shift (ppm) for this compound | Reference Compound and Solvent | Citation |

|---|---|---|---|

| ¹H | Aromatic protons expected in the range of δ 6.8-7.6 | 2-(trifluoromethyl)phenol in CDCl₃ | rsc.org |

| ¹³C | C-CF₃ quartet expected around δ 124 (J ≈ 270 Hz) | 2-(trifluoromethyl)phenol in CDCl₃ | rsc.org |

| ¹⁹F | Singlet expected around δ -60 to -61 | 2-(trifluoromethyl)phenol in CDCl₃ | rsc.org |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum provides characteristic absorption bands for the various bonds within the molecule. Key expected vibrations include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

C-H stretch (aromatic): Peaks typically appearing above 3000 cm⁻¹.

C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

C-F stretches: Strong, characteristic absorptions in the 1100–1250 cm⁻¹ range, indicative of the trifluoromethyl group.

C-O stretch: A band in the 1200-1300 cm⁻¹ region.

C-Cl stretch: A vibration in the lower frequency region, typically around 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR, particularly for non-polar bonds. The C=C stretching vibrations of the aromatic ring and the symmetric C-F stretching modes are often strong in the Raman spectrum. The combination of IR and Raman data provides a more complete vibrational analysis of the molecule. nih.govkurouskilab.com

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique | Citation |

|---|---|---|---|

| O-H Stretch | 3200-3600 (broad) | IR | |

| Aromatic C-H Stretch | >3000 | IR, Raman | |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman | |

| C-F Stretch | 1100-1250 (strong) | IR | |

| C-O Stretch | 1200-1300 | IR | |

| C-Cl Stretch | 600-800 | IR, Raman |

Electronic Spectroscopy (UV-Visible) for Chromophore Characterization

UV-Visible spectroscopy is used to study the electronic transitions within the molecule, which are characteristic of its chromophoric system—the substituted benzene ring. The phenol (B47542) and its derivatives exhibit absorption bands in the near UV region. These transitions are typically π → π* transitions of the aromatic system. The presence of the chloro and trifluoromethyl substituents, along with the hydroxyl group, influences the position and intensity of these absorption bands. The effect of pH on the UV-Vis spectrum can also be studied, as the deprotonation of the phenolic hydroxyl group to a phenoxide ion leads to a bathochromic (red) shift of the absorption maxima. ijcrt.org

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound (C₇H₄ClF₃O), the molecular weight is approximately 196.55 g/mol . sigmaaldrich.com In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 196. The isotopic pattern of the molecular ion, with a significant M+2 peak approximately one-third the intensity of the M⁺ peak, would confirm the presence of a single chlorine atom.

Common fragmentation pathways for halogenated phenols include the loss of the trifluoromethyl group (CF₃), carbon monoxide (CO), and halogen atoms. These fragmentation patterns provide valuable data for confirming the structure of the molecule.

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC, HPLC)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from impurities or related compounds.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like phenols. epa.gov this compound can be analyzed directly or after derivatization to increase its volatility and improve peak shape. epa.gov A flame ionization detector (FID) or an electron capture detector (ECD) can be used for detection, the latter being particularly sensitive to halogenated compounds. epa.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of phenolic compounds. internationaljournalssrg.org A common approach for this compound involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. UV detection at a suitable wavelength, such as 254 nm, is typically employed. The retention time of the compound under specific HPLC conditions is a key parameter for its identification and purity assessment.

Table 3: Chromatographic Methods for this compound

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Citation |

|---|---|---|---|---|

| GC | Capillary Column | Helium/Nitrogen | FID or ECD | epa.gov |

| HPLC | C18 | Acetonitrile/Water | UV (e.g., 254 nm) |

Hyphenated Analytical Techniques (e.g., HPLC-SPE-NMR-TOF-MS)

Hyphenated techniques combine the separation power of chromatography with the detailed structural information provided by spectroscopy. Techniques like HPLC-SPE-NMR-TOF-MS (High-Performance Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance-Time of Flight-Mass Spectrometry) represent the state-of-the-art in analytical chemistry for the comprehensive analysis of complex mixtures. nih.gov In the context of analyzing this compound, this could be applied to identify and structurally elucidate impurities or degradation products in a sample. The HPLC separates the components, which are then trapped on an SPE cartridge. Subsequently, the trapped analytes can be eluted into an NMR spectrometer for structural elucidation and into a TOF-MS for accurate mass determination, providing a powerful tool for unequivocal identification. nih.gov

Applications in Organic Synthesis and Functional Materials

3-Chloro-2-(trifluoromethyl)phenol as a Versatile Synthetic Building Block and Intermediate

This compound is a halogenated aromatic compound with the molecular formula C₇H₄ClF₃O. It serves as a versatile intermediate in organic synthesis, particularly in the research and development of agrochemicals and pharmaceuticals. The presence of both electron-withdrawing trifluoromethyl and chlorine groups significantly influences its reactivity. These groups enhance the acidity of the phenolic hydroxyl group and direct electrophilic substitution reactions to specific positions on the aromatic ring.

The reactivity of this compound allows it to undergo a variety of chemical transformations, making it a valuable starting material for more complex molecules. Key reactions include:

Oxidation: The phenol (B47542) moiety can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The aromatic ring can be reduced under specific conditions.

Substitution: The chlorine atom and the trifluoromethyl group can potentially be substituted, although the latter requires harsh conditions. More commonly, the hydroxyl group is used as a handle for etherification and esterification reactions. Nucleophilic substitution reactions can also occur on the aromatic ring, influenced by the existing substituents.

The synthesis of this compound itself typically involves the introduction of the chlorine and trifluoromethyl groups onto a phenol ring through methods like Friedel-Crafts acylation followed by halogenation.

Table 1: General Reactions of this compound

| Reaction Type | Reagents and Conditions | Major Products |

| Oxidation | Oxidizing agents (e.g., KMnO₄, H₂O₂) | Quinones, other oxidized derivatives |

| Reduction | Reducing agents (e.g., NaBH₄, LiAlH₄) | Reduced phenolic compounds |

| Substitution (at OH) | Alkyl halides, acyl chlorides in the presence of a base | Ethers, esters |

| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., amines, thiols) under basic conditions | Substituted phenol derivatives |

This table is generated based on general chemical principles and information from various sources.

Precursor Synthesis for Fluorinated Agrochemicals and Pharmaceuticals

The trifluoromethyl group is a key pharmacophore in many modern drugs and pesticides due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. mdpi.comnih.gov Consequently, trifluoromethyl-containing building blocks like this compound are of significant interest in the synthesis of new bioactive molecules.

While direct synthesis of a commercialized agrochemical or pharmaceutical from this compound is not prominently documented in publicly available literature, its structural motifs are present in various important compounds. For instance, related trifluoromethyl-substituted pyridines are crucial intermediates for a number of agrochemicals. nih.gov The synthesis of these pyridines often involves multi-step processes where a substituted phenol could be a potential precursor.

In the pharmaceutical arena, many FDA-approved drugs contain the trifluoromethylphenyl moiety. For example, the synthesis of the antidepressant fluoxetine (B1211875) starts from p-trifluoromethylphenol. mdpi.com Although a different isomer, this highlights the importance of trifluoromethylphenols as a class of intermediates. The anti-cancer drug Sorafenib contains a 4-chloro-3-(trifluoromethyl)phenyl group, showcasing the relevance of the chloro- and trifluoromethyl-substituted phenyl scaffold. mdpi.com

The general strategy for utilizing this compound as a precursor involves leveraging its reactive hydroxyl group for ether or ester linkages to connect to other parts of the target molecule. The chlorine and trifluoromethyl groups then impart the desired electronic and steric properties to the final product.

Development of Novel Materials (e.g., Fluorinated Polymers, Coatings, Liquid Crystals)

The introduction of fluorine into polymers, coatings, and liquid crystals can lead to materials with enhanced thermal stability, chemical resistance, and unique optical and surface properties. While specific examples of the direct incorporation of this compound into these materials are not widely reported, its structural features make it a plausible candidate for such applications.

Fluorinated Polymers and Coatings: The synthesis of fluoropolymers often involves the polymerization of fluorinated monomers. google.com Phenolic compounds can be used as terminators or modifiers in polymerization reactions or as building blocks for epoxy resins and polycarbonates. The presence of the trifluoromethyl group in this compound could be exploited to create polymers with low surface energy, leading to hydrophobic and oleophobic coatings.

Liquid Crystals: Liquid crystalline materials often consist of a rigid core and flexible terminal chains. Laterally substituted fluorinated phenyl rings are known to influence the mesomorphic properties of liquid crystals. mdpi.com The this compound moiety, with its distinct dipole moment and steric profile, could be incorporated into liquid crystal structures to modulate properties such as clearing point, viscosity, and dielectric anisotropy.

Role as a Ligand or Catalyst Component in Advanced Organic Transformations

The development of new ligands and catalysts is crucial for advancing organic synthesis. Phenolic compounds can be modified to act as ligands for metal catalysts, particularly in cross-coupling reactions. The electronic properties of the ligand, influenced by substituents on the phenyl ring, can significantly impact the catalyst's activity and selectivity.

While there is no direct evidence of this compound itself being used as a ligand, its derivatives could be designed for such purposes. For instance, the hydroxyl group could be used as an anchor to attach a phosphine (B1218219) or other coordinating group. The electron-withdrawing nature of the chloro and trifluoromethyl substituents would modulate the electronic properties of the resulting ligand, which could be beneficial in certain catalytic cycles. For example, in palladium-catalyzed cross-coupling reactions, the ligand plays a critical role in the oxidative addition and reductive elimination steps. acs.org

Design and Synthesis of Functional Derivatives for Specific Chemical Purposes

The true versatility of this compound lies in its potential to be converted into a wide array of functional derivatives. By modifying the hydroxyl group or performing reactions on the aromatic ring, chemists can tailor the molecule for specific applications.

For example, etherification of the phenolic hydroxyl group can be used to link the 3-chloro-2-(trifluoromethyl)phenyl moiety to other functional groups. This is a common strategy in the synthesis of biologically active molecules, where the diaryl ether linkage is a prevalent structural motif.

Furthermore, the synthesis of more complex heterocyclic systems can be envisioned starting from this compound. For instance, condensation reactions with β-diketones or β-ketoesters could lead to the formation of benzofuran (B130515) or other heterocyclic structures, which are common scaffolds in medicinal chemistry. nih.gov

The synthesis of various trifluoromethyl-containing benzamides and other derivatives has been reported, highlighting the broad scope of chemical transformations possible with such precursors. researchgate.net

Environmental Fate and Transformation Studies of 3 Chloro 2 Trifluoromethyl Phenol

Photochemical Degradation Mechanisms and Kinetics in Aquatic Environments

Photochemical degradation is a key process influencing the fate of organic compounds in sunlit aquatic environments. For phenolic compounds, direct photolysis and indirect photo-oxidation involving reactive oxygen species (ROS) are the primary degradation mechanisms. The rate and pathway of photodegradation are highly dependent on factors like pH, the presence of natural photosensitizers, and the specific substitutions on the aromatic ring.

Studies on the closely related compound, 2-(trifluoromethyl)phenol (B147641), reveal that its photochemical degradation is significantly influenced by pH. The rate of photolysis increases dramatically with higher pH values. This is attributed to the increased light absorption of the phenolate (B1203915) anion, which is the dominant species under alkaline conditions. The presence of substances that generate hydroxyl radicals, such as hydrogen peroxide (H₂O₂), or other reactive species can further accelerate degradation.

Table 1: Photolysis Rate Constants for 2-(trifluoromethyl)phenol under Various Conditions

| Condition | Photolysis Rate Constant (h⁻¹) |

|---|---|

| pH 5 | 3.52 ± 0.07 |

| pH 7 | 26.4 ± 0.64 |

| pH 7 with 1 mM H₂O₂ | 29.99 ± 1.47 |

| pH 10 | 334.1 ± 93.45 |

| pH 10 with 0.5 mM sulfite | 422.4 ± 9.38 |

Data derived from studies on the model compound 2-(trifluoromethyl)phenol.

For other chlorophenols, research has shown that photocatalytic degradation, for instance in the presence of titanium dioxide (TiO₂), leads to both dechlorination and dearomatization of the molecule. mdpi.comnih.gov The initial quantum yields for such processes can be modest and are influenced by the intensity of the radiant flux. mdpi.com Given its structure, 3-Chloro-2-(trifluoromethyl)phenol is expected to undergo similar photochemical processes, with the cleavage of the carbon-chlorine bond and the degradation of the aromatic ring being probable pathways.

Hydrolytic Stability and Transformation Pathways Under Environmental Conditions (e.g., pH Dependence)

Hydrolysis is a fundamental chemical reaction that can lead to the transformation of contaminants in water. The stability of this compound against hydrolysis is a key factor in its environmental persistence. The presence of the trifluoromethyl (-CF₃) group, known for its stability, and a chlorine atom on the phenol (B47542) ring influences its susceptibility to this process.

Research on 2-trifluoromethylphenol demonstrates that hydrolysis can occur under neutral pH conditions at mild temperatures, leading to the consecutive liberation of fluoride (B91410) ions and the formation of salicylic (B10762653) acid. canada.ca This reaction is energetically driven by the hydration of the released fluoride anions. canada.ca The rate of this hydrolysis is significantly favored at higher pH levels. canada.ca

A study on 2-trifluoromethylphenol determined a pseudo-first-order kinetic for its hydrolysis, with a half-life of 6.9 hours at 37°C and a pH of 7.4. canada.ca The process was not significantly influenced by the presence of oxygen, sunlight, or trace elements typically found in natural water. canada.ca The degradation of chlorophenols is also highly pH-dependent, with the reactivity of both undissociated and dissociated forms varying across the pH scale. researchgate.net It is plausible that this compound undergoes a similar pH-dependent hydrolysis, where the -CF₃ group is eventually transformed, although the presence of the chlorine atom may alter the reaction kinetics and pathways compared to its non-chlorinated analog.

Table 2: Hydrolysis Kinetics of 2-trifluoromethylphenol

| Parameter | Value | Conditions |

|---|---|---|

| Half-life (t₁/₂) | 6.9 hours | 37°C, pH 7.4 |

| Activation Energy (Ea) | 25.1 kcal mol⁻¹ | - |

| Primary Transformation Product | Salicylic Acid | - |

Data from a study on the analog 2-trifluoromethylphenol. canada.ca

Identification and Quantification of Environmental Transformation Products (e.g., Trifluoroacetic Acid)

The degradation of fluorinated organic compounds often leads to the formation of highly persistent transformation products. A major concern with compounds containing a trifluoromethyl (-CF₃) group is their potential to degrade into Trifluoroacetic Acid (TFA). achmem.comnih.gov TFA is extremely persistent in the environment, with no known significant degradation pathways in aqueous systems, leading to its accumulation in water bodies. fishersci.com

The atmospheric degradation of various hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs) is a known source of TFA. epa.gov Similarly, the biodegradation of certain fluorinated pesticides and chemicals can also yield TFA. nih.gov For instance, studies on the photolysis of compounds with Ar-CF₃ motifs have confirmed the formation of trifluoroacetate.

In the case of this compound, both photochemical and biotic degradation processes are likely to lead to the cleavage of the -CF₃ group from the aromatic ring, ultimately forming TFA. Another identified transformation product from the hydrolysis of the related 2-trifluoromethylphenol is salicylic acid. canada.ca The complete mineralization of the compound would also release chloride ions and carbon dioxide. The identification of transformation products often involves advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) to elucidate the structures of intermediates formed during degradation. nih.gov

Persistence and Transport Modeling in Environmental Compartments

The persistence of a chemical in the environment is determined by its resistance to various degradation processes, including photochemical, hydrolytic, and biological degradation. Chlorophenols are generally recognized as persistent and recalcitrant toxicants that are widespread in the environment. ccme.ca Their stability can lead to long-term presence in ecosystems, posing risks to aquatic life and potentially humans. ccme.ca The low water solubility of some related compounds suggests they are not likely to be mobile in the environment. epa.gov

The transport of phenolic compounds in the environment is governed by their physical-chemical properties and interactions with environmental matrices like soil and sediment. Phenol itself is water-soluble and mobile in soils, with a tendency to leach into groundwater. hereon.de However, the sorption of phenolic compounds to organic matter can be low, particularly in acidic soils, leading to high mobility. hereon.de The trifluoromethyl group in this compound increases its lipophilicity, which might enhance its sorption to organic carbon in soil and sediment compared to unsubstituted phenol, potentially reducing its mobility in water.

Reactive transport modeling is a tool used to simulate the movement and transformation of contaminants in the subsurface. achmem.com Such models for phenolic compounds consider processes like biodegradation under various electron-accepting conditions (aerobic, denitrification, sulfate (B86663) reduction), hydrolysis, and sorption. achmem.com These models help predict the long-term behavior and potential for natural attenuation of a contaminant plume. achmem.comresearchgate.net

Source Apportionment and Environmental Occurrence Analysis in Contaminated Matrices

Identifying the sources and measuring the occurrence of this compound in the environment is essential for risk assessment and management. This compound is used as a versatile intermediate in organic synthesis, particularly for agrochemicals and pharmaceuticals, indicating that industrial manufacturing facilities are a primary potential source.

While specific occurrence data for this compound is scarce, a notable pollution incident involving its isomer, 3-(trifluoromethyl)phenol (B45071), provides a compelling case study. In this event, 3-(trifluoromethyl)phenol was identified as the cause of a significant taste and odor issue in the drinking water supply in Catalonia, Spain. fishersci.comnih.gov Concentrations reached up to 17,000 ng/L in groundwater and 600 ng/L in distributed tap water, demonstrating the potential for these compounds to contaminate water sources at levels that impact water quality. fishersci.comnih.gov The likely origin was traced to an industrial spill. sigmaaldrich.com

The analysis of such compounds in environmental matrices like water typically involves extraction methods such as closed-loop stripping analysis (CLSA) followed by detection using gas chromatography-mass spectrometry (GC-MS). fishersci.comnih.gov Source apportionment studies for environmental contaminants often use receptor models like Positive Matrix Factorization (PMF) to identify and quantify contributions from different sources, such as industrial emissions or agricultural runoff.

Table 3: Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 106877-34-3 | C₇H₄ClF₃O |

| 2-(trifluoromethyl)phenol | 444-30-4 | C₇H₅F₃O |

| 3-(trifluoromethyl)phenol | 98-17-9 | C₇H₅F₃O |

| Trifluoroacetic Acid | 76-05-1 | C₂HF₃O₂ |

| Hydrogen Peroxide | 7722-84-1 | H₂O₂ |

| Titanium Dioxide | 13463-67-7 | TiO₂ |

| Salicylic Acid | 69-72-7 | C₇H₆O₃ |

| Phenol | 108-95-2 | C₆H₆O |

| 2,4,6-trichlorophenol | 88-06-2 | C₆H₃Cl₃O |

| 4-Nitro-3-(trifluoromethyl)phenol | 88-30-2 | C₇H₄F₃NO₃ |

| 3-(trifluoromethyl)aniline | 98-16-8 | C₇H₆F₃N |

Structure Reactivity and Structure Property Relationships Srsr

Influence of Halogen and Trifluoromethyl Substituents on Aromatic Reactivity and Regioselectivity

The reactivity of a benzene (B151609) ring in electrophilic aromatic substitution (SEAr) is heavily influenced by the nature of the substituents it carries. wikipedia.orgvanderbilt.edu Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing.

Hydroxyl (-OH) group: This group is a powerful activator of the aromatic ring for electrophilic substitution. vanderbilt.edu Through its ability to donate a lone pair of electrons via resonance (+M effect), it increases the electron density of the ring, making it more nucleophilic. msu.edu This effect is strongest at the positions ortho and para to the hydroxyl group, making it a strong ortho-, para-director. vanderbilt.edu

Trifluoromethyl (-CF₃) group: This group is one of the most potent electron-withdrawing and deactivating groups due to the strong inductive effect of the three fluorine atoms. nih.govyoutube.com It strongly reduces the electron density of the aromatic ring, making it significantly less susceptible to electrophilic attack. The -CF₃ group is a meta-director. vanderbilt.eduyoutube.com

The directing effects are summarized below:

-OH at C1: Directs to C2 (blocked), C4, C6.

-CF₃ at C2: Directs to C4, C6.

-Cl at C3: Directs to C2 (blocked), C4.

Electronic Effects on Phenolic Acidity and Other Physiochemical Properties

The acidity of a phenol (B47542) is determined by the stability of its conjugate base, the phenoxide ion. Substituents that stabilize the negative charge of the phenoxide ion increase the phenol's acidity (lower its pKa). chemrxiv.orgresearchgate.net Electron-withdrawing groups accomplish this by delocalizing the negative charge through inductive (-I) or resonance (-M) effects.

Both the chlorine atom and the trifluoromethyl group are strongly electron-withdrawing. The -CF₃ group, in particular, exerts a powerful -I effect that significantly stabilizes the phenoxide anion. nih.gov This is evident when comparing the acidity of phenols with and without electron-withdrawing groups. For instance, the pKa of 4-methylphenol (an electron-donating group) is 10.25, whereas the pKa of 4-trifluoromethylphenol is 8.51, demonstrating a substantial increase in acidity. rsc.org

For 3-Chloro-2-(trifluoromethyl)phenol, the combined electron-withdrawing effects of the ortho-trifluoromethyl and meta-chloro substituents lead to a pronounced increase in acidity compared to phenol (pKa ≈ 10). The molecule is expected to readily deprotonate to form the corresponding phenoxide ion.